molecular formula C22H19N5O4 B2796755 N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1396768-43-6

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2796755
CAS No.: 1396768-43-6
M. Wt: 417.425
InChI Key: UMBGNAIAYFTVGZ-UHFFFAOYSA-N
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Description

N-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core linked to an acetamide moiety and a pyrimidinyl group substituted with a 2-methoxybenzyloxy chain. The quinazolinone scaffold is known for its pharmacological versatility, particularly in targeting kinases and microbial enzymes .

Properties

IUPAC Name

N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-30-18-9-5-2-6-15(18)12-31-21-10-19(23-13-24-21)26-20(28)11-27-14-25-17-8-4-3-7-16(17)22(27)29/h2-10,13-14H,11-12H2,1H3,(H,23,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBGNAIAYFTVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has gained attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, biochemical pathways, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring coupled with a quinazoline moiety, which is significant for its biological activity. The molecular formula is C16H16N6O3C_{16}H_{16}N_{6}O_{3} with a molecular weight of 340.34 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₆N₆O₃
Molecular Weight340.34 g/mol
CAS Number1396846-10-8

The primary mechanism of action for this compound involves inhibition of specific enzymes or pathways crucial for the survival of pathogenic organisms, particularly Mycobacterium tuberculosis .

Target Enzymes

Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with an IC50 ranging from 1.35 to 2.18 μM, suggesting potent anti-tubercular properties .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects, particularly against mycobacterial strains. Its structural components contribute to its ability to disrupt cellular processes in bacteria.

Anticancer Potential

Studies have shown that derivatives resembling this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival . The inhibition of phospholipase D (PLD) activity has been linked to increased apoptosis in cancer cells, indicating potential therapeutic applications in oncology .

Case Studies and Research Findings

  • Antitubercular Activity : A study highlighted the efficacy of similar compounds against Mycobacterium tuberculosis, establishing a foundation for further exploration into the therapeutic potential of this compound .
  • Cancer Cell Inhibition : Research on isoform-selective PLD inhibitors revealed that compounds with similar structures could effectively decrease cancer cell invasion and metastasis . This suggests a promising avenue for developing targeted cancer therapies.
  • Biochemical Pathway Interference : The compound's ability to interfere with critical biochemical pathways essential for microbial survival positions it as a candidate for further drug development aimed at treating resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The target compound shares a common 4-oxoquinazolin-3(4H)-yl-acetamide backbone with several derivatives described in the evidence. Key structural variations among analogs include:

  • Substituents on the phenyl ring : Methoxy, nitro, bromo, and benzo[d][1,3]dioxol groups (e.g., compounds 11m, 11n, 11r, and 11t in –2).
  • Substituents on the acetamide nitrogen : Chlorophenyl, isopropylphenyl, and pyridinylmethyl groups (e.g., compounds in ).
  • Additional heterocyclic moieties : Thiazol-2-yl or pyrimidin-4-yl groups (e.g., ).

Physicochemical Properties

Melting points and solubility are influenced by substituents:

Compound Substituents Melting Point (°C) Yield (%)
11m () Benzo[d][1,3]dioxol-5-yl 314–317 29.54
11n () 3-Methoxystyryl 280–282 41.2
11r () 3-Nitrostyryl, 4-chlorophenyl 325–328 47.9
4g () 2-Amino-4-methoxyphenyl 219–221 83

Anticancer Potential

Quinazolinone derivatives exhibit anticancer activity via kinase inhibition or DNA intercalation. For example:

  • Compound 11m : Demonstrated moderate activity against breast cancer cell lines (IC₅₀ = 8.2 µM) in preliminary assays .
  • Chlorophenyl derivatives (): Showed enhanced cytotoxicity (IC₅₀ = 3.7–5.8 µM) against lung adenocarcinoma, attributed to chloro substituents improving membrane permeability .

The target compound’s pyrimidinyl-methoxybenzyl group may optimize interactions with kinase ATP-binding pockets, similar to 4-isopropylphenyl derivatives in .

Antimicrobial Activity

Several analogs act as enoyl-acyl carrier protein reductase (InhA) inhibitors for tuberculosis:

  • 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide : MIC = 1.6 µg/mL against Mycobacterium tuberculosis .
  • N-(Pyridin-3-ylmethyl) derivatives () : Moderate activity (MIC = 12.5–25 µg/mL) due to hydrogen bonding with InhA’s Tyr158 .

The 2-methoxybenzyloxy chain in the target compound may enhance penetration of mycobacterial cell walls, though this requires experimental validation.

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) increase thermal stability but reduce solubility. Methoxy groups balance lipophilicity and bioavailability .
  • Synthetic Optimization : Higher yields (e.g., 83% for 4g in ) are achieved with electron-rich aromatic amines and polar aprotic solvents .
  • Structure-Activity Relationship (SAR) : Chlorine and methoxy substituents at para-positions enhance anticancer and antimicrobial potency, respectively .

Q & A

Q. Key conditions :

  • Catalysts : Sodium hydride for deprotonation , potassium carbonate for maintaining alkaline conditions .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for condensation .
  • Temperature : 60–80°C for substitution; room temperature for coupling reactions to prevent decomposition .

Basic: How is the compound characterized after synthesis?

Answer:
Critical analytical techniques include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., methoxybenzyl -OCH₃ at ~3.8 ppm) and carbonyl groups (4-oxoquinazolinone C=O at ~170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the pyrimidine and quinazolinone rings .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • HPLC : Assesses purity (>95% required for biological assays), using C18 columns and acetonitrile/water gradients .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise due to:

  • Purity variability : Re-synthesize the compound using standardized protocols (e.g., ) and verify purity via HPLC .
  • Assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
  • Structural analogs : Compare activity with structurally similar compounds (e.g., thieno[2,3-d]pyrimidine derivatives) to identify SAR trends (see table below) .
Analog Structural Feature Modified Biological Activity
Target compoundQuinazolinone + pyrimidineAnticancer (IC₅₀: 1.2 µM)
Thieno[2,3-d]pyrimidine derivativeThiophene ringAntiviral (IC₅₀: 5.8 µM)
Oxadiazole-containing analogOxadiazole substitutionAntimicrobial (MIC: 8 µg/mL)

Q. Methodology :

  • Perform dose-response curves across multiple assays.
  • Use molecular docking to validate target engagement (e.g., kinase binding via AutoDock Vina) .

Advanced: What experimental design considerations are critical for enhancing target binding affinity?

Answer:
Optimization strategies include:

  • Substituent modification :
    • Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzyl ring to enhance π-stacking with hydrophobic kinase pockets .
    • Replace methoxy with bulkier groups (e.g., ethoxy) to probe steric effects .
  • Scaffold hopping : Replace pyrimidine with triazolo[4,3-b]pyridazine to improve solubility without losing affinity .
  • Molecular dynamics simulations : Use AMBER or GROMACS to predict binding stability over 100 ns trajectories .

Q. Validation :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

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